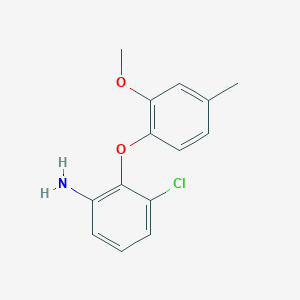
2-(4-Benzylpiperazin-1-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzylpiperazin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C16H20N4 and its molecular weight is 268.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Binding and Potential Ligand Properties
- 2-(4-Benzylpiperazin-1-yl)pyridin-3-amine has been studied for its receptor binding properties, particularly as a potential dopamine D4 receptor ligand. The synthesis process involves reductive amination, amide hydrolysis, and N-alkylation, showing affinity constants for various dopamine receptors (Li Guca, 2014).
Chemistry and Molecular Interactions
- The compound has been part of the study on 2-aminopyrimidines as histamine H4 receptor ligands. This research involves optimizing potency and investigating the compound's potential for anti-inflammatory and antinociceptive activities in animal models (R. Altenbach et al., 2008).
Corrosion Inhibition Properties
- In the field of materials science, derivatives of this compound have been investigated for their corrosion inhibition capabilities in hydrochloric acid, demonstrating significant efficacy and showcasing the compound's utility in industrial applications (H. Ashassi-Sorkhabi et al., 2005).
Alzheimer's Disease Research
- A novel class of 2,4-disubstituted pyrimidines, including this compound, was evaluated for dual cholinesterase and amyloid-β (Aβ)-aggregation inhibition, targeting multiple pathological routes in Alzheimer's disease (T. Mohamed et al., 2011).
Antimicrobial Applications
- Research into new pyridine derivatives, including this compound, has highlighted their potential in antimicrobial applications. These studies focus on the synthesis and evaluation of their effectiveness against various bacterial and fungal strains (N. Patel et al., 2011).
Anticancer Potential
- The compound has been included in studies aiming to synthesize molecules with enhanced biological activities, particularly focusing on anticancer properties against prostate cancer cells. This involves hybridizing the compound with other heterocycles (S. Demirci & N. Demirbas, 2019).
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-15-7-4-8-18-16(15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQUBJBSRNMBSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)




